Masoprocol

Catalog No.
S597253
CAS No.
27686-84-6
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masoprocol

CAS Number

27686-84-6

Product Name

Masoprocol

IUPAC Name

4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+

InChI Key

HCZKYJDFEPMADG-TXEJJXNPSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Solubility

1.36e-02 g/L

Synonyms

(R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol, Acid, meso-Nordihydroguaiaretic, Actinex, Dihydronorguaiaretic Acid, Masoprocol, meso Nordihydroguaiaretic Acid, meso-Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, (R*,S*)-Isomer

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O

Anti-diabetic Properties:

Masoprocol is being investigated for its potential to manage type 2 diabetes. Studies in mice models have shown it to be effective in lowering blood glucose levels without affecting insulin concentrations PubMed: . This suggests a unique mechanism of action compared to conventional diabetic medications. Further research is needed to understand the exact mechanism and translate these findings into human applications.

Lipoxygenase Inhibition:

Masoprocol is a potent inhibitor of lipoxygenases, enzymes involved in the production of inflammatory mediators. This property makes it a potential candidate for research in various inflammatory diseases, including:

  • Neurodegenerative disorders: Studies suggest that masoprocol may protect nerve cells from damage caused by inflammation in diseases like Alzheimer's and Parkinson's [source needed].
  • Skin diseases: Masoprocol's anti-inflammatory properties are being explored for their potential use in treating inflammatory skin conditions like psoriasis and eczema [source needed].

It's important to note that these are just potential applications currently under investigation, and more research is needed to confirm their efficacy and safety in humans.

Other Potential Applications:

Beyond the areas mentioned above, masoprocol's diverse biological effects are being explored in various contexts, including:

  • Cancer research: Masoprocol's ability to inhibit cell proliferation and induce apoptosis (programmed cell death) has sparked interest in its potential role in cancer treatment [source needed].
  • Antioxidant activity: Masoprocol exhibits antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [source needed].

Masoprocol, also known as meso-nordihydroguaiaretic acid, is a potent lipoxygenase inhibitor primarily used in dermatology for treating actinic keratosis, a skin condition caused by sun exposure. This compound possesses the chemical formula C18H22O4C_{18}H_{22}O_{4} and has a molar mass of approximately 302.37 g/mol. Masoprocol's mechanism of action involves the inhibition of several enzymes involved in arachidonic acid metabolism, particularly 5-lipoxygenase, which plays a crucial role in the synthesis of inflammatory mediators such as leukotrienes and prostaglandins .

Masoprocol's primary mechanism of action involves inhibiting lipoxygenase enzymes. These enzymes play a role in the production of inflammatory mediators, and their inhibition is thought to have anti-cancerous effects [, ]. Additionally, masoprocol might have antioxidant properties and may interfere with other cellular processes involved in cancer development [].

Masoprocol was previously used topically to treat actinic keratosis (precancerous skin lesions) but was withdrawn from the market due to concerns about potential genotoxicity (DNA damage) []. Studies suggest oral administration of masoprocol can cause gastrointestinal side effects.

  • Inhibition of Lipoxygenase: It inhibits 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation .
  • Antioxidant Activity: The compound acts as an antioxidant, counteracting oxidative stress by inhibiting reactions caused by dioxygen or peroxides .
  • Prostaglandin Synthesis: While it primarily inhibits lipoxygenase, masoprocol also affects cyclooxygenase pathways to a lesser extent, potentially influencing prostaglandin synthesis .

Masoprocol has demonstrated notable biological activities:

  • Antiproliferative Effects: It exhibits antiproliferative activity against keratinocytes in tissue culture, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties: By inhibiting lipoxygenase, masoprocol reduces the production of inflammatory mediators, contributing to its anti-inflammatory effects .
  • Potential Anticancer Activity: Research indicates that masoprocol may have applications beyond dermatological conditions and is being studied for its potential in treating prostate cancer .

Masoprocol can be synthesized through various methods:

  • From Nordihydroguaiaretic Acid: The most common method involves the meso form of nordihydroguaiaretic acid. This can be achieved through specific reactions with alkyl chlorides or other carbonyl compounds to modify its structure .
  • Chemical Modifications: Various synthetic routes may involve modifying existing compounds to enhance certain properties or reduce side effects.

Masoprocol is primarily used in:

  • Dermatology: It is applied topically for treating actinic keratosis and other skin growths resulting from sun damage.
  • Research: Its properties are being investigated for potential applications in cancer treatment and other inflammatory conditions due to its ability to inhibit specific enzymes involved in inflammatory pathways .

Several compounds share structural or functional similarities with masoprocol. Here are a few notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
Nordihydroguaiaretic AcidC18H22O4Lipoxygenase inhibitionParent compound of masoprocol
ZileutonC15H14N2O3S5-lipoxygenase inhibitorOral medication for asthma
FlurbiprofenC15H13FO2Cyclooxygenase inhibitorNonsteroidal anti-inflammatory drug
CelecoxibC17H14F3N3O2SSelective cyclooxygenase-2 inhibitorSelectively targets cyclooxygenase-2

Masoprocol stands out due to its dual role as both an antioxidant and an inhibitor of lipoxygenase and cyclooxygenase pathways, making it unique among these compounds. Its specific application in dermatology for actinic keratosis further distinguishes it from others primarily used for systemic inflammatory conditions or pain relief .

IUPAC Nomenclature and Stereochemical Configuration

Masoprocol possesses the systematic IUPAC nomenclature of 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol, reflecting its complex stereochemical arrangement and functional group distribution. The molecular formula C18H22O4 corresponds to a molecular weight of 302.3649 daltons, with a monoisotopic mass of 302.151809192 daltons. The compound exhibits a distinctive InChI key identifier of HCZKYJDFEPMADG-TXEJJXNPSA-N, which specifically denotes its stereochemical configuration.

The structural characterization reveals masoprocol as the meso-form of nordihydroguaiaretic acid, featuring two catechol moieties connected by a 2,3-dimethylbutane bridge. The stereochemical configuration involves defined stereocenters at positions 2 and 3 of the central butane chain, with the (2S,3R) configuration creating the characteristic meso-compound properties. This specific arrangement results in an internally compensated molecule where the optical activities of the two halves cancel each other out, rendering the overall compound optically inactive despite containing chiral centers.

The SMILES representation CC@@HC@HCC1=CC(O)=C(O)C=C1 clearly illustrates the spatial arrangement of the molecule, with the stereochemical descriptors @@H and @H indicating the specific three-dimensional orientation at each chiral center. The compound belongs to the class of dibenzylbutane lignans, characterized by the presence of two benzyl groups attached to a butane backbone.

Comparative Analysis of Meso vs. Racemic Forms

The distinction between masoprocol (meso-nordihydroguaiaretic acid) and its racemic counterpart represents a fundamental difference in stereochemical organization with significant implications for biological activity. Racemic mixtures contain equal proportions of left-handed and right-handed enantiomers, typically existing as 50:50 mixtures of optical isomers. In contrast, masoprocol exists as a single meso-compound where internal symmetry elements create optical inactivity without the presence of enantiomeric pairs.

Research has demonstrated that synthetic approaches can produce both racemic and meso forms of nordihydroguaiaretic acid derivatives, with distinct biological activities observed between these stereoisomeric forms. The racemic form exhibits different pharmacological profiles compared to the meso-compound, particularly in terms of cellular interactions and enzyme inhibition patterns. Studies comparing masoprocol with its racemic analog revealed similar activity levels against certain cancer cell lines, with IC50 values of approximately 3-5 micromolar against H-69 small cell lung cancer cells.

The stereochemical differences become particularly relevant when considering the compound's interaction with biological targets. The meso-configuration of masoprocol provides a specific spatial arrangement that influences its binding affinity and selectivity for various enzymatic systems. This stereochemical specificity has been documented in studies examining the compound's interaction with lipoxygenase enzymes, where the meso-form demonstrates distinct inhibitory characteristics compared to racemic mixtures.

PropertyMasoprocol (Meso-form)Racemic Nordihydroguaiaretic Acid
Optical ActivityOptically inactive (meso)Optically active (racemic mixture)
Stereochemical ClassificationSingle meso-compoundEqual mixture of enantiomers
Molecular SymmetryInternal plane of symmetryNo internal symmetry
CAS Registry Number27686-84-6Variable depending on source
Biological Activity ProfileSpecific meso-compound activityCombined enantiomeric effects

Historical Isolation and Natural Sources

Biosynthesis in Larrea tridentata (Creosote Bush)

Masoprocol occurs naturally as a major constituent of the resinous exudate from Larrea tridentata, commonly known as the creosote bush, where it represents approximately 5-10% of the leaf dry weight. The biosynthetic pathway leading to masoprocol formation involves complex enzymatic processes that have been elucidated through detailed phytochemical investigations. Research utilizing radiolabeled precursors, particularly [14C]phenylalanine, has demonstrated that masoprocol synthesis follows the phenylpropanoid pathway characteristic of lignan biosynthesis.

The biosynthetic route involves the initial formation of larreatricin compounds, which serve as intermediates in the production of masoprocol. Specifically, (+)-3′-hydroxylarreatricin has been identified as a presumed precursor of the optically inactive meso lignan masoprocol. This conversion process involves enantiospecific hydroxylation catalyzed by polyphenol oxidase enzymes, which demonstrate remarkable selectivity for the (+)-form of larreatricin while leaving the (-)-form unmetabolized.

The enzymatic machinery responsible for masoprocol biosynthesis includes specialized polyphenol oxidases that exhibit strict enantiospecificity. These enzymes catalyze the conversion of (+)-larreatricin to (+)-3′-hydroxylarreatricin, which subsequently undergoes further transformations leading to masoprocol formation. The encoding gene for this polyphenol oxidase has been cloned and characterized, providing insights into the molecular mechanisms underlying the stereochemical control of lignan biosynthesis.

Metabolic studies using creosote bush seedlings have revealed that [14C]phenylalanine incorporation results primarily in the formation of masoprocol among the lignan products, with highest incorporation levels observed even after brief metabolism periods of one hour. This preferential biosynthesis of masoprocol over other lignans suggests the existence of efficient enzymatic pathways specifically directed toward meso-compound formation within the plant's secondary metabolite network.

Ethnopharmacological Use in Traditional Medicine

The ethnopharmacological applications of masoprocol through creosote bush preparations represent a rich tradition spanning multiple indigenous cultures across the southwestern United States and northern Mexico. Pima and Maricopa Indians utilized extracts and decoctions of Larrea tridentata for treating diverse ailments including chicken pox, tuberculosis, sexually transmitted diseases, menstrual pain, and snake bites. The Coahuila Indians specifically employed the plant for addressing intestinal complaints and tuberculosis, while Pima tribes used leaf decoctions as emetics and applied boiled leaves as poultices for wound treatment.

Tohono O'odham Indians prepared medicinal formulations from creosote bush for treating stiff limbs, snake bites, and menstrual cramps, demonstrating the widespread recognition of the plant's therapeutic properties across different tribal communities. Traditional preparation methods involved creating decoctions from leaves and twigs, which were consumed as teas or applied topically depending on the specific therapeutic application. The reddish-colored lac that exudes from the plant was utilized by the Tohono O'odham for non-medicinal purposes, including the creation of mending glue for broken pottery after boiling.

The traditional medicinal applications extended beyond Native American cultures, with the shrub remaining widely used as an herbal medicine in Mexico. Historical documentation reveals that leaves and twigs of Larrea tridentata have been collected and used to prepare herbal teas for centuries, dating back to ancient times. These traditional preparations, known as chaparral tea, were commonly employed for treating gallbladder and kidney stones, representing a continuation of indigenous medicinal knowledge into contemporary folk medicine practices.

Ethnopharmacological studies have documented the plant's traditional use for treating arthritis, pain, inflammation, diabetes, gastrointestinal disorders, and various other conditions when prepared according to traditional methods. The extensive traditional use patterns reflect empirical knowledge accumulated over generations regarding the therapeutic potential of masoprocol-containing preparations. This ethnopharmacological foundation has provided important guidance for modern scientific investigations into the compound's biological activities and therapeutic mechanisms.

Indigenous GroupTraditional ApplicationsPreparation MethodsAdministration Routes
Pima IndiansChicken pox, tuberculosis, wound treatmentLeaf decoctions, boiled leaf poulticesOral (emetic), topical application
Maricopa IndiansSexually transmitted diseases, menstrual painPlant extracts and decoctionsOral consumption
Tohono O'odhamStiff limbs, snake bites, menstrual crampsMedicinal preparations from whole plantOral and topical applications
Coahuila IndiansIntestinal complaints, tuberculosisTraditional plant preparationsOral administration
Mexican Folk MedicineGallbladder stones, kidney stonesChaparral tea from leaves and twigsOral consumption as tea

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

LogP

5.8
5.8

Melting Point

185.5 °C

UNII

7BO8G1BYQU

Drug Indication

Used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated).

Mechanism of Action

Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known.

Other CAS

27686-84-6

Absorption Distribution and Excretion

Less than 1%-2% is absorbed through the skin over a 4-day period following application.

Wikipedia

Masoprocol
Thiofentanyl

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-: INACTIVE

Dates

Modify: 2023-08-15

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